molecular formula C10H9BrO2 B1590553 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 52651-16-8

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B1590553
CAS No.: 52651-16-8
M. Wt: 241.08 g/mol
InChI Key: RMVRCSOJMLGDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This compound has been synthesized through various methods, including the Friedel-Crafts acylation of 4-bromotoluene with succinic anhydride followed by reduction and cyclization. Studies have also explored its synthesis using palladium-catalyzed reactions.


Molecular Structure Analysis

The molecular formula of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is C10H9BrO2 . The InChI key is RMVRCSOJMLGDAG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be produced by the hydrogenation of indene . More specific reaction mechanisms and conditions may be found in specialized literature .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 241.08 . It has a Log Po/w (iLOGP) of 1.92, indicating its lipophilicity .

Scientific Research Applications

New Indole Trimers as Precursors for Molecular Electronic Materials

Research demonstrates the use of bromoindole derivatives in the facile synthesis of C3-symmetric, substituted-triazatruxene molecules. These molecules, obtained through a one-pot trimerisation process, serve as building blocks for the synthesis of large polyaromatic molecules with easily-modified side groups. Their applications are evident in the field of materials science, particularly in the development of functional molecules for electronic materials. This advancement suggests that bromoindole derivatives, by extension including "6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid", can be pivotal in generating new materials with electronic applications (Valentine et al., 2012).

Synthesis and Properties of Brominated Indene Derivatives

Another study focused on the synthesis and characterization of brominated 6,6′-Dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones, showcasing the role of bromoindene derivatives in producing photochromic materials. The introduction of bromine atoms into the indene derivative structure significantly alters its physical properties, such as UV-Vis absorption spectra, photochromic, and photomagnetic properties in the solid state. This research underlines the chemical versatility and utility of bromoindene derivatives in creating materials with unique optical properties (Chen et al., 2010).

Bromination Techniques and Derivative Synthesis

Additional studies elaborate on the synthetic methods involving bromoindene derivatives, focusing on bromination techniques and the subsequent synthesis of complex organic structures. These methodologies emphasize the strategic use of bromoindene compounds in organic synthesis, enabling the creation of a variety of functional molecules. The research showcases the critical role of "this compound" and its derivatives in expanding the toolkit available for synthetic organic chemistry and the development of new chemical entities with potential applications across various domains (Rasmussen et al., 1993).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVRCSOJMLGDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30488110
Record name 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30488110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52651-16-8
Record name 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30488110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By following the procedure of Tetsuya, et al. referenced in part A, the 6-bromo compound can be obtained. For example, to a stirred, ice-cooled mixture of 8.1 g (50 mmol) indane-1-carboxylic acid and 8.1 g of FeCl3 in 300 ml of CCl4 is added dropwise a solution of 8.8 g of Br2 in 100 ml methylene chloride over a 1 hour period. The mixture is stirred for 3 hours under cooling and then for 1.5 hours at room temperature. The mixture is poured into 500 ml of dilute HCl and extracted with CHCl3. The extract is washed with water, dried over anhydrous MgSO4 and concentrated under reduced pressure. The residue is crystallized from hexane to give 6-bromo-indane-1-carboxylic acid.
[Compound]
Name
6-bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
8.1 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 2
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 3
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 6
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.